Methyl 2-{[2-(piperidin-4-yl)ethyl]sulfanyl}acetate
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Overview
Description
Methyl 2-{[2-(piperidin-4-yl)ethyl]sulfanyl}acetate is a chemical compound with the molecular formula C10H19NO2S. It is a derivative of piperidine, a six-membered heterocyclic compound containing nitrogen. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of drugs and their biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[2-(piperidin-4-yl)ethyl]sulfanyl}acetate typically involves the reaction of piperidine derivatives with appropriate reagents.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[2-(piperidin-4-yl)ethyl]sulfanyl}acetate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted piperidine derivatives .
Scientific Research Applications
Methyl 2-{[2-(piperidin-4-yl)ethyl]sulfanyl}acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It serves as a building block for biologically active compounds.
Medicine: Piperidine derivatives are explored for their potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: It is used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of Methyl 2-{[2-(piperidin-4-yl)ethyl]sulfanyl}acetate involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity. The sulfanyl group can undergo redox reactions, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(piperidin-4-yl)acetate: A similar compound with a different functional group.
Methyl 2-{[2-(piperidin-2-yl)ethyl]sulfanyl}acetate: Another derivative with a different substitution pattern
Uniqueness
Methyl 2-{[2-(piperidin-4-yl)ethyl]sulfanyl}acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperidine ring and a sulfanyl group makes it a versatile intermediate in synthetic chemistry and a valuable compound in pharmaceutical research .
Properties
Molecular Formula |
C10H19NO2S |
---|---|
Molecular Weight |
217.33 g/mol |
IUPAC Name |
methyl 2-(2-piperidin-4-ylethylsulfanyl)acetate |
InChI |
InChI=1S/C10H19NO2S/c1-13-10(12)8-14-7-4-9-2-5-11-6-3-9/h9,11H,2-8H2,1H3 |
InChI Key |
BFFAJRGGRSPPGY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CSCCC1CCNCC1 |
Origin of Product |
United States |
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